1-(5-Methoxypyridin-2-yl)piperazine

Vue d'ensemble

Description

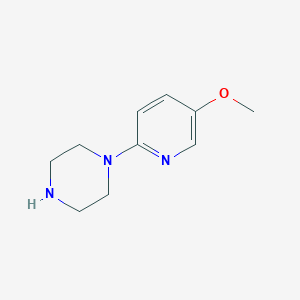

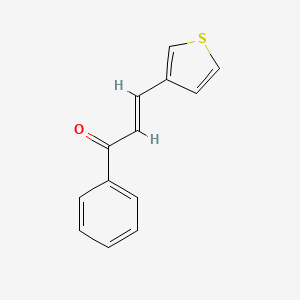

1-(5-Methoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This indicates that the molecule consists of a piperazine ring attached to a 5-methoxypyridin-2-yl group. Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 370.0±37.0 °C and a predicted density of 1.104±0.06 g/cm3 . Its pKa is predicted to be 8.53±0.10 .Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibitors

"1-(5-Methoxypyridin-2-yl)piperazine" derivatives have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds, known as bis(heteroaryl)piperazines (BHAPs), have shown significantly improved potency compared to earlier molecules, highlighting their potential in HIV-1 treatment strategies (D. Romero et al., 1994).

PET Radiotracers for Oncology

Analogues of "this compound" have been designed with added polar functionality and reduced lipophilicity, aiming to serve as positron emission tomography (PET) radiotracers for oncological applications. These modifications seek to improve the utility of these compounds as diagnostic tools in oncology, addressing limitations related to their lipophilicity (C. Abate et al., 2011).

Antagonists for 5-HT1A Receptors

Research has also explored the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating the "this compound" structure. These compounds are aimed at visualizing 5-HT1A receptors overexpressed in cells, offering insights into receptor distribution and function with potential implications for neurological research (E. Lacivita et al., 2009).

Antimicrobial Activities

Derivatives of "this compound" have been synthesized and tested for their antimicrobial activities. Some of these novel compounds have demonstrated good to moderate activities against test microorganisms, suggesting their potential application in developing new antimicrobial agents (H. Bektaş et al., 2007).

PDE5 Inhibitors

The molecule has been part of the synthesis of potent, orally active, brain penetrant inhibitors of phosphodiesterase 5 (PDE5). This research underscores the potential therapeutic applications of such compounds in treating disorders characterized by PDE5 dysregulation, with the compounds showing promise in preclinical evaluations (R. Hughes et al., 2010).

Safety and Hazards

1-(5-Methoxypyridin-2-yl)piperazine is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Analyse Biochimique

Biochemical Properties

It is known that piperazine derivatives, which 1-(5-Methoxypyridin-2-yl)piperazine is a part of, can act as GABA receptor agonists . This suggests that this compound may interact with GABA receptors and other related proteins, potentially influencing biochemical reactions involving these molecules .

Cellular Effects

Given its potential interaction with GABA receptors, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a piperazine derivative, it may bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This could result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

Piperazine is known to be metabolized in the liver to form N-mononitrosopiperazine (MNPz) in gastric juice, which is then metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR)

Propriétés

IUPAC Name |

1-(5-methoxypyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUQPNNBGBDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158399-62-3 | |

| Record name | 1-(5-methoxypyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)

![5-Methyl-3-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2757848.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2757849.png)

![10-(4-Ethoxyphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2757851.png)

![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)

![3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2757858.png)

![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)

![(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2757861.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid](/img/structure/B2757864.png)